H-Orn-AMC hydrochloride salt

Description

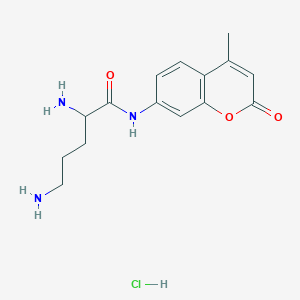

Structure

3D Structure

Propriétés

Numéro CAS |

98516-75-7 |

|---|---|

Formule moléculaire |

C15H19N3O3 |

Poids moléculaire |

289.33 g/mol |

Nom IUPAC |

(2S)-2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide |

InChI |

InChI=1S/C15H19N3O3/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20)/t12-/m0/s1 |

Clé InChI |

MNDZVJYQUMPBPZ-LBPRGKRZSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN)N |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N |

Origine du produit |

United States |

The Compound: H Orn Amc Hydrochloride Salt

Chemical Properties and Structure

The structure of H-Orn-AMC features an amide bond between the carboxyl group of L-Ornithine and the amino group of 7-amino-4-methylcoumarin. The "H-" prefix indicates that the alpha-amino group of the ornithine residue is free (unprotected). The compound is typically provided as a dihydrochloride (B599025) salt to improve its solubility and stability.

Chemical Structure: The core components are the L-Ornithine residue and the 4-methylcoumarin (B1582148) ring system. The linkage is a peptidic (amide) bond.

Molecular Formula: C₁₅H₁₉N₃O₃ · 2HCl chemicalbook.com

Molecular Weight: 362.25 g/mol chemicalbook.com

CAS Number: 98516-75-7 nextpeptide.com

Mechanism of Action as a Fluorogenic Substrate

Like other peptide-AMC substrates, H-Orn-AMC is essentially non-fluorescent. The electronic properties of the attached ornithine residue quench the fluorescence of the AMC moiety. iris-biotech.de When a protease that recognizes and cleaves the peptide bond after an ornithine residue is present, it hydrolyzes the Orn-AMC amide bond. This enzymatic action liberates the free 7-amino-4-methylcoumarin. Uncoupled from the quenching effect of the amino acid, the free AMC fluoresces brightly upon excitation with UV light (typically around 350-380 nm), with the emission measured at approximately 440-460 nm. pnas.orgwikipedia.org The rate of increase in fluorescence is directly proportional to the activity of the enzyme.

Applications in Research

While specific research articles detailing the use of H-Orn-AMC are less common than for substrates like H-Arg-AMC, its application can be inferred from its structure. It is designed as a substrate for proteases that exhibit specificity for cleaving after basic amino acid residues, particularly ornithine.

Potential research applications include:

Characterizing Trypsin-like Proteases: Many proteases recognize and cleave after basic residues like arginine and lysine (B10760008). Since ornithine is structurally similar (a lower homolog of arginine), H-Orn-AMC could be used to probe the specificity of these enzymes and to differentiate between proteases with fine-tuned specificities in their substrate-binding pockets.

Assaying Specific Peptidases: The substrate could be used to measure the activity of specific aminopeptidases or endopeptidases that have a known or suspected preference for ornithine. For example, Ac-Orn-Phe-Arg-AMC has been used as a substrate for tryptases. medchemexpress.com

Inhibitor Screening: H-Orn-AMC can be employed in high-throughput screening campaigns to identify inhibitors of ornithine-specific proteases. A decrease in the rate of fluorescence generation in the presence of a test compound would indicate potential inhibition. chemimpex.com

Data Table of Compounds

Elucidation of Enzyme Kinetics Using H Orn Amc Hydrochloride Salt

Determination of Michaelis-Menten Parameters (KM, kcat, kcat/KM)

A primary application of H-Orn-AMC in enzymology is the determination of the fundamental Michaelis-Menten kinetic parameters: the Michaelis constant (KM), the catalytic constant (kcat), and the specificity constant or catalytic efficiency (kcat/KM). This process involves measuring the initial velocity (v₀) of the reaction at various concentrations of the H-Orn-AMC substrate while keeping the enzyme concentration constant. elifesciences.org

The initial rates are determined from the linear portion of the reaction progress curves. These data points, representing reaction velocity versus substrate concentration, are then fitted to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis. asm.org This fitting yields values for KM and the maximum velocity (Vₘₐₓ). The KM represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate in many systems. beilstein-journals.org

Once Vₘₐₓ is determined, the turnover number, kcat, can be calculated using the equation kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration. The kcat value represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/KM, known as the catalytic efficiency, is a crucial parameter for comparing the specificity of an enzyme for different substrates or the efficiency of different enzymes on the same substrate. beilstein-journals.org It reflects the rate of the reaction at sub-saturating substrate concentrations. beilstein-journals.org

While specific kinetic data for H-Orn-AMC is not always published, the table below illustrates typical kinetic parameters that can be obtained for a putative ornithine aminopeptidase (B13392206) using this substrate.

| Parameter | Value | Description |

| KM | 35 µM | Michaelis constant, indicating substrate affinity. |

| kcat | 15 s⁻¹ | Catalytic constant or turnover number. |

| kcat/KM | 4.3 x 10⁵ M⁻¹s⁻¹ | Catalytic efficiency or specificity constant. |

This is a representative data table. Actual values are dependent on the specific enzyme and reaction conditions.

Analysis of Reaction Progress Curves

The use of a fluorogenic substrate like H-Orn-AMC allows for the continuous monitoring of the reaction as it occurs, generating a reaction progress curve that plots fluorescence (product concentration) versus time. nih.govfrontiersin.org The analysis of these curves is fundamental to understanding the enzyme's behavior.

Initially, as the enzyme converts the substrate to product, the curve exhibits a linear or near-linear phase. The slope of this initial phase corresponds to the initial velocity (v₀) of the reaction. asm.orgbiorxiv.org This is the rate measured under conditions where the substrate concentration has not been significantly depleted and there is minimal product accumulation, which could cause feedback inhibition. beilstein-journals.org

As the reaction continues, the concentration of H-Orn-AMC decreases, and the rate of the reaction slows, causing the progress curve to plateau as the substrate is exhausted. ru.nl A full analysis of the progress curve can provide more information than just the initial rate. Deviations from the expected curve shape can indicate phenomena such as product inhibition, where the released product binds to the enzyme and inhibits its activity, or enzyme instability over the course of the assay. beilstein-journals.org Fitting the entire progress curve to integrated rate equations can, in some cases, yield more robust estimates of the kinetic parameters KM and kcat from a single experiment. ru.nl

Steady-State and Pre-Steady-State Kinetic Studies

Enzyme kinetic studies using H-Orn-AMC can be conducted under two different regimes: steady-state and pre-steady-state.

Steady-State Kinetics: This is the most common approach, where reaction rates are measured under conditions where the concentration of the enzyme-substrate (ES) complex is assumed to be constant over time. beilstein-journals.orgnih.gov This state is achieved when the rate of ES complex formation is balanced by its rate of breakdown to form product and regenerate the free enzyme. The Michaelis-Menten model is a steady-state model, and the parameters derived from it (KM, kcat) describe the enzyme's activity under these conditions. asm.orgbeilstein-journals.org Assays using H-Orn-AMC to determine catalytic efficiency are typically performed under steady-state assumptions.

Pre-Steady-State Kinetics: This advanced technique focuses on the very initial moments of the enzymatic reaction, before the steady state is established (typically within milliseconds). beilstein-journals.org During this "pre-steady-state" phase, the concentration of the enzyme-substrate complex is rapidly increasing. By using specialized rapid-mixing techniques (like stopped-flow), one can observe this initial "burst" of product formation. Analysis of the pre-steady-state phase can provide invaluable information about the rates of individual steps in the catalytic mechanism, such as substrate binding rates (k₁), substrate release rates (k₋₁), or the rates of chemical transformations on the enzyme (k₂). nih.govlibretexts.org While technically demanding, applying this method with H-Orn-AMC could allow researchers to dissect the catalytic cycle of an ornithine-specific protease in greater detail than steady-state analysis alone permits.

Specificity Profiling of Proteolytic Enzymes with H Orn Amc Hydrochloride Salt

Identification of Target Enzymes and Enzyme Classes

H-Orn-AMC is primarily utilized as a substrate to identify and characterize the activity of exopeptidases, specifically aminopeptidases that recognize and cleave the N-terminal ornithine residue from peptides. biorxiv.org Studies conducted on microbial communities in marine sediments have successfully used H-Orn-AMC to measure the potential activity of extracellular "ornithyl aminopeptidases." biorxiv.orgnih.gov The hydrolysis of this substrate indicates the presence of enzymes capable of processing peptides with N-terminal basic amino acids.

The specificity of a protease is determined by the biochemical properties of its active site pockets, which accommodate the amino acid residues of the substrate. The preference for H-Orn-AMC points to proteases with an S1 subsite (the binding pocket for the amino acid residue at the P1 position, adjacent to the scissile bond) that favorably interacts with the ornithine side chain. Ornithine possesses a primary amine on its side chain, which is typically positively charged at physiological pH. Therefore, enzymes that efficiently hydrolyze H-Orn-AMC likely belong to subfamilies with S1 pockets that contain negatively charged or polar residues capable of forming electrostatic interactions with the substrate's basic side chain. For instance, peptidases from the M28 family of metalloproteases include a diverse range of aminopeptidases that could potentially exhibit this activity. nih.gov

Proteolytic enzymes are broadly categorized into two major groups based on their mode of action: endopeptidases and exopeptidases. taylorandfrancis.comresearchgate.net

Endopeptidases cleave peptide bonds within the interior of a polypeptide chain. taylorandfrancis.comresearchgate.net

Exopeptidases cleave peptide bonds at the N-terminus or C-terminus of a polypeptide chain, removing a single amino acid or a dipeptide. taylorandfrancis.comresearchgate.net Aminopeptidases are a subclass of exopeptidases that specifically cleave the N-terminal amino acid. researchgate.net

H-Orn-AMC, being a single amino acid conjugated to a fluorophore, lacks an internal peptide bond. Consequently, it is an unsuitable substrate for endopeptidases. biorxiv.org Its hydrolysis is a definitive indicator of exopeptidase (specifically, aminopeptidase) activity. This characteristic allows researchers to use H-Orn-AMC to selectively measure aminopeptidase (B13392206) activity in complex biological samples that may contain a mixture of both endo- and exopeptidases. google.comnih.gov

Characterization of Protease Subfamily Preferences

Substrate Recognition Mechanisms at the Enzyme Active Site

The interaction between a protease and H-Orn-AMC is governed by the specific molecular recognition of the ornithine residue by the enzyme's active site. The key event is the binding of the ornithine side chain into the S1 specificity pocket of the enzyme. The structure of the ornithine residue—featuring a three-carbon aliphatic chain terminating in a primary amino group (δ-amino group)—dictates the nature of this interaction.

The positively charged δ-amino group is critical for recognition by many proteases, which often feature an acidic residue (e.g., aspartate or glutamate) at the bottom of the S1 pocket to form a stabilizing salt bridge. The aliphatic portion of the ornithine side chain can also engage in hydrophobic interactions within the S1 pocket. The free alpha-amino group of the ornithine is also essential for binding to the active site of aminopeptidases. This multi-point interaction ensures the correct positioning of the scissile amide bond relative to the catalytic machinery of the enzyme, facilitating its efficient hydrolysis.

Comparative Analysis with Other Single Amino Acid and Peptide-AMC Substrates

To construct a detailed profile of protease specificity, H-Orn-AMC is often used alongside a panel of other fluorogenic substrates with different amino acids or peptide sequences. biorxiv.orgnih.gov Comparing the hydrolysis rates of various substrates reveals the preferences of the enzymes present in a sample.

For example, a study on peptidases in river estuary sediments compared the hydrolysis of L-Orn-AMC with that of L-Phe-AMC (an aromatic amino acid) and D-Phe-AMC (the non-natural stereoisomer). nih.gov The results showed varying ratios of ornithyl aminopeptidase to phenylalanyl aminopeptidase activity at different depths, indicating a shift in the microbial community's enzymatic capabilities. biorxiv.orgnih.gov Such comparative analyses are crucial for understanding the functional roles of different protease populations.

Below is an interactive table summarizing hydrolysis rates for various AMC substrates from a study on extracellular peptidases, highlighting the utility of a comparative approach. The observed hydrolysis rate (v₀) was measured at a high substrate concentration (400 μM) and approximates Vₘₐₓ. nih.gov

| Substrate | Amino Acid Type | Relative Hydrolysis Rate (nmol cm⁻³ h⁻¹) | Target Enzyme Activity |

| L-Orn-AMC | Basic | ~0.5 - 2.5 | Ornithyl Aminopeptidase |

| L-Phe-AMC | Aromatic | ~1.0 - 4.0 | Phenylalanyl Aminopeptidase |

| D-Phe-AMC | Aromatic (D-isomer) | ~0.2 - 1.5 | D-phenylalanyl aminopeptidase |

| Leu-AMC | Hydrophobic | Not specified | Leucyl Aminopeptidase |

| Arg-AMC | Basic | Not specified | Arginyl Aminopeptidase |

| AAF-AMC | Peptide | Not specified | Dipeptidyl Peptidase |

Data derived from findings in subsurface sediments of the White Oak River Estuary. Absolute rates varied with sediment depth. biorxiv.orgnih.gov

The use of peptide-AMC substrates, such as Z-Phe-Arg-AMC or Boc-VPR-AMC, further refines this analysis by probing the preferences at multiple subsites (P2, P3, etc.), helping to distinguish between different protease families, such as serine or cysteine proteases. biorxiv.orgavantorsciences.com

Structure-Activity Relationships in Enzyme-Substrate Interactions

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. nih.govmdpi.com In the context of H-Orn-AMC, SAR helps to understand how the features of the ornithine residue influence its recognition and cleavage by proteases.

Side Chain Identity : The preference of an enzyme for H-Orn-AMC over substrates with different side chains (e.g., H-Phe-AMC or H-Leu-AMC) demonstrates a specific requirement in the S1 pocket. A higher hydrolysis rate for H-Orn-AMC indicates a preference for basic residues over aromatic or hydrophobic ones. biorxiv.orgnih.gov

Side Chain Length and Functional Group : The length and functional group of the basic side chain are critical. Enzymes often differentiate between ornithine, lysine (B10760008) (four-carbon chain), and arginine (three-carbon chain with a guanidinium (B1211019) group). Comparing the cleavage of H-Orn-AMC, H-Lys-AMC, and H-Arg-AMC by the same enzyme can reveal fine-tuned specificities related to the size of the S1 pocket and the precise nature of the electrostatic interactions.

Stereochemistry : Proteases are typically highly stereospecific. The near-universal preference for L-amino acids over D-amino acids is a fundamental SAR principle. Studies comparing the hydrolysis of L-Phe-AMC and D-Phe-AMC show significantly lower activity for the D-isomer, confirming the stereospecificity of the involved aminopeptidases. nih.gov A similar high degree of stereoselectivity is expected for H-L-Orn-AMC versus its D-isomer.

By systematically analyzing these structural variations, researchers can build a detailed model of a protease's active site and design more selective substrates or inhibitors. sci-hub.se

Applications in the Study of Enzyme Inhibition Mechanisms

Screening and Characterization of Enzyme Inhibitors

H-Orn-AMC hydrochloride salt serves as an effective substrate for the high-throughput screening (HTS) of potential enzyme inhibitors. In a typical screening assay, the enzyme of interest is incubated with the H-Orn-AMC substrate in the presence and absence of a test compound. A reduction in the rate of AMC fluorescence generation in the presence of the compound indicates potential inhibitory activity. wikipedia.org This primary screening allows for the rapid identification of "hit" compounds from large chemical libraries.

Once identified, these hits can be further characterized to confirm their inhibitory action and to determine their specificity. For instance, a study on the substrate specificity of proteasomes incorporated L-ornithine in the P1 position of a peptide-AMC library to probe the enzymes' preferences. nih.gov Similarly, assays using H-Orn-AMC can be part of a panel of substrates to assess the selectivity of an inhibitor against a range of proteases or peptidases.

Determination of Inhibitor Potency (IC₅₀, Kᵢ)

A crucial aspect of characterizing an enzyme inhibitor is quantifying its potency. The half-maximal inhibitory concentration (IC₅₀) is a common metric, defined as the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions. wikipedia.org To determine the IC₅₀ value, a series of experiments are conducted where the enzyme and a fixed concentration of H-Orn-AMC are incubated with varying concentrations of the inhibitor. The resulting data, plotting enzyme activity against inhibitor concentration, is fitted to a sigmoidal curve to determine the IC₅₀. edx.org

While the IC₅₀ value is useful for comparing inhibitor potency under identical conditions, it is dependent on the substrate concentration used in the assay. edx.org A more fundamental measure of inhibitor potency is the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. edx.org For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Kₘ) of the substrate. edx.org

Illustrative Data for Inhibitor Potency Determination:

| Inhibitor Concentration (nM) | Enzyme Activity (% of Control) |

| 0.1 | 98.5 |

| 1 | 90.2 |

| 10 | 50.5 |

| 100 | 10.8 |

| 1000 | 2.1 |

This table represents typical data obtained from an IC₅₀ determination experiment using H-Orn-AMC as a substrate. The IC₅₀ value is the concentration at which the activity is reduced to 50%.

Analysis of Inhibition Types: Competitive, Non-Competitive, Uncompetitive, and Mixed-Mode

By systematically varying the concentrations of both the H-Orn-AMC substrate and the inhibitor, researchers can determine the mode of inhibition. The resulting kinetic data is often visualized using a Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[Substrate]. wikipedia.orgmedschoolcoach.com

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, competing with the substrate. In the presence of a competitive inhibitor, the apparent Kₘ of the substrate increases, while the Vₘₐₓ remains unchanged. On a Lineweaver-Burk plot, this is visualized as lines with different slopes intersecting on the y-axis. wikipedia.org

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site other than the active site (an allosteric site) on the enzyme, affecting the enzyme's catalytic efficiency but not its substrate binding. This results in a decrease in Vₘₐₓ with no change in Kₘ. The Lineweaver-Burk plot shows lines with different slopes that intersect on the x-axis.

Uncompetitive Inhibition: In this mode, the inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vₘₐₓ and apparent Kₘ. The Lineweaver-Burk plot will show parallel lines.

Mixed-Mode Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ. The lines on a Lineweaver-Burk plot will intersect at a point other than on the axes. nih.gov

Illustrative Lineweaver-Burk Plot Data for Different Inhibition Types:

| 1/[H-Orn-AMC] (µM⁻¹) | 1/Velocity (No Inhibitor) (min/µM) | 1/Velocity (Competitive Inhibitor) (min/µM) | 1/Velocity (Non-Competitive Inhibitor) (min/µM) |

| 0.1 | 2.0 | 3.0 | 4.0 |

| 0.2 | 3.0 | 5.0 | 6.0 |

| 0.4 | 5.0 | 9.0 | 10.0 |

| 0.8 | 9.0 | 17.0 | 18.0 |

This table provides example data that could be generated using H-Orn-AMC to distinguish between different types of reversible inhibition when plotted on a Lineweaver-Burk graph.

Investigation of Irreversible and Reversible Inhibitor Binding Dynamics

H-Orn-AMC is also instrumental in distinguishing between reversible and irreversible inhibitors. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate, while irreversible inhibitors typically form a stable, covalent bond with the enzyme. acs.org

A common method to investigate this is a dilution experiment. The enzyme is pre-incubated with a high concentration of the inhibitor. An aliquot of this mixture is then significantly diluted into a solution containing the H-Orn-AMC substrate. frontiersin.org If the inhibitor is reversible, the dilution will cause it to dissociate from the enzyme, leading to a recovery of enzymatic activity over time. frontiersin.org In contrast, if the inhibitor is irreversible, the enzyme will remain inhibited even after dilution, and no significant recovery of activity will be observed. acs.org

Furthermore, for time-dependent or slow-binding irreversible inhibitors, progress curve analysis using H-Orn-AMC can be employed. The rate of substrate hydrolysis is monitored continuously from the moment the enzyme and inhibitor are mixed. The shape of the resulting curve provides information about the kinetics of inhibitor binding and the rate of enzyme inactivation. frontiersin.org

In Vitro Biochemical and Cellular Research Applications

Investigation of Protease Activity in Biological Samples (e.g., cell lysates, tissue homogenates)

The primary application of H-Orn-AMC is in the sensitive detection of specific protease activity within complex biological mixtures like cell lysates and tissue homogenates. It is recognized as a substrate for ornithine aminopeptidase (B13392206), an enzyme that cleaves ornithine from the N-terminus of peptides. nih.govwikipedia.org

The assay principle is straightforward: the biological sample is incubated with H-Orn-AMC. If active ornithine aminopeptidase is present, it hydrolyzes the substrate, liberating free AMC. The resulting increase in fluorescence is monitored over time using a fluorometer. The rate of fluorescence generation is directly proportional to the enzyme's activity in the sample. thermofisher.compentapharm.com This method allows for the quantitative determination of enzyme kinetics and can be adapted for high-throughput screening. stemcell.com

Protocols for such assays typically involve preparing a cell lysate, incubating a specific amount of total protein from the lysate with the fluorogenic substrate in an appropriate buffer, and measuring the fluorescence at set time intervals. bdbiosciences.comnih.govrndsystems.com

Table 2. Example Protocol for Protease Activity Assay in Cell Lysates

| Step | Description |

| 1. Lysate Preparation | Cells are harvested, washed with cold PBS, and lysed in a suitable buffer (e.g., containing HEPES, NaCl, and detergents) on ice. The lysate is then centrifuged to pellet cell debris, and the supernatant containing the soluble proteins is collected. nih.govparkinsonsroadmap.org |

| 2. Protein Quantification | The total protein concentration of the lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading across different samples. rndsystems.com |

| 3. Reaction Setup | In a 96-well black plate, the cell lysate (e.g., 20-50 µg of total protein) is added to a reaction buffer. Control wells containing buffer only (no lysate) or lysate with a known inhibitor are included. nih.govrndsystems.com |

| 4. Substrate Addition | The reaction is initiated by adding H-Orn-AMC hydrochloride salt to a final concentration typically in the low micromolar range. |

| 5. Incubation | The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes). nih.govbdbiosciences.com |

| 6. Fluorescence Reading | The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm). nih.gov |

| 7. Data Analysis | The rate of AMC release is calculated from the change in fluorescence over time and normalized to the protein concentration to determine the specific enzyme activity (e.g., in RFU/min/mg protein). |

Role in Understanding Molecular Mechanisms of Protein Processing

Protein processing is a fundamental cellular activity involving the breakdown of proteins into smaller peptides and free amino acids by proteases. nih.gov Aminopeptidases are crucial in the final stages of protein degradation, sequentially removing amino acids from the N-terminus of peptides. wikipedia.orgpatsnap.com

Application in Cell-Based Enzyme Assays for Pathway Analysis

Beyond simple lysates, H-Orn-AMC can be utilized in cell-based assays to investigate enzyme activity within the context of intact cellular pathways. nih.govmdpi.com In these experiments, the substrate is introduced to living cells in culture. If the substrate can permeate the cell membrane, it becomes available to intracellular proteases.

This approach is valuable for screening potential inhibitors or activators of specific enzymatic pathways. stemcell.com For instance, cells can be pre-treated with a library of small molecule compounds before the addition of H-Orn-AMC. A decrease in the fluorescent signal compared to untreated control cells would indicate that a compound has inhibited the target ornithine aminopeptidase or an upstream pathway required for its activation. stemcell.comnih.gov This allows for the analysis of enzyme activity in a more physiologically relevant environment, where the enzyme is subject to its natural regulators and compartmentalization.

Table 3. Representative Data from a Cell-Based Inhibitor Screening Assay

| Condition | Ornithine Aminopeptidase Activity (Relative Fluorescence Units/min) | Percent Inhibition |

| Control (No Inhibitor) | 150.2 | 0% |

| Compound A (10 µM) | 145.8 | 3% |

| Compound B (10 µM) | 25.5 | 83% |

| Compound C (10 µM) | 88.6 | 41% |

This table contains representative data to illustrate the application and is not from a specific study.

Integration with Activity-Based Protein Profiling (ABPP) Methodologies

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that uses specialized chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govuniversiteitleiden.nl These activity-based probes (ABPs) are distinct from standard substrates; they are designed to form a stable, covalent bond with the active site of a target enzyme, allowing for subsequent identification and quantification. stanford.edumdpi.com

While H-Orn-AMC is a substrate and not a covalent ABP, it serves as a crucial complementary tool in the ABPP workflow. stanford.edu ABPP experiments can identify that a particular enzyme, such as an aminopeptidase, shows altered activity in a disease state. Following this discovery, a fluorogenic substrate like H-Orn-AMC can be used in a more straightforward, higher-throughput assay to quantify this change in activity and to screen for inhibitors. nih.gov This integration allows researchers to move from the broad discovery phase of ABPP to a more targeted validation and inhibitor screening phase, leveraging the strengths of both technologies.

Advanced Research Considerations and Future Directions

Integration with Multi-Parametric Enzyme Characterization Platforms

The integration of H-Orn-AMC into multi-parametric enzyme characterization platforms represents a significant step forward in understanding enzyme function. These platforms allow for the simultaneous measurement of multiple parameters, such as enzyme activity, substrate specificity, and inhibitor potency, in a high-throughput manner. chemcopilot.com High-throughput screening (HTS) is a key technology in this area, enabling the rapid testing of thousands of compounds. chemcopilot.comacs.org

By incorporating H-Orn-AMC into HTS assays, researchers can efficiently screen large libraries of potential enzyme inhibitors or activators. acs.orgchemimpex.comchemimpex.com The fluorescent signal generated by the cleavage of H-Orn-AMC provides a sensitive and easily quantifiable readout for enzyme activity. chemimpex.comthermofisher.com This approach has been successfully used to identify inhibitors for a variety of enzymes, including proteases. acs.orgresearchgate.net

Future platforms could also incorporate three-dimensional (3D) cell culture models, which more accurately mimic the physiological environment of tissues compared to traditional two-dimensional (2D) cultures. drugtargetreview.com This would allow for the study of enzyme activity in a more biologically relevant context, potentially leading to the discovery of more effective therapeutic agents. The development of advanced data analysis tools, including machine learning algorithms, will be crucial for interpreting the large and complex datasets generated by these multi-parametric platforms. researchgate.net

Rational Design of Novel Ornithine-Based Substrates with Modified Specificity

The rational design of novel ornithine-based substrates with modified specificity is a key area for future research. This involves systematically altering the structure of the substrate to enhance its selectivity for a particular enzyme or to probe the enzyme's active site. nih.gov By understanding the specific interactions between a substrate and an enzyme, researchers can design more effective and selective probes. stanford.edu

One approach is to use computational modeling to predict how changes in the substrate structure will affect its binding to the enzyme. jmb.or.krtandfonline.com This can help to guide the synthesis of new substrates with improved properties. For example, by modifying the amino acid sequence of a peptidyl substrate containing ornithine, it may be possible to create a substrate that is selectively cleaved by a specific protease. researchgate.net

Another strategy involves the use of non-canonical amino acids, which are not one of the 20 common amino acids, to create novel substrates. mdpi.com These amino acids can introduce new chemical functionalities into the substrate, allowing for the exploration of new interactions with the enzyme. The modular nature of many fluorogenic probes allows for the customization of different parts of the substrate, which can be a versatile tool for developing probes for a wide range of in vitro assays. nih.gov

Table 1: Examples of Rationally Designed Substrates and Their Applications This table is for illustrative purposes and does not represent an exhaustive list.

| Substrate Type | Design Principle | Target Enzyme Class | Potential Application | Reference |

|---|---|---|---|---|

| Peptidyl-AMC | Modification of peptide sequence flanking AMC | Proteases | Mapping substrate specificity | stanford.eduresearchgate.net |

| Quenched Fluorescent | Incorporation of a quencher group | Depalmitoylases | Detecting specific enzyme activity | stanford.edu |

| Modular Probes | Customizable subunits | Protein-tyrosine phosphatases | High-affinity and selective probes | nih.gov |

| Non-canonical Amino Acid | Introduction of novel chemical groups | Various | Probing enzyme-substrate interactions | mdpi.com |

Theoretical Frameworks for Predicting Substrate-Enzyme Interactions

The development of robust theoretical frameworks for predicting substrate-enzyme interactions is essential for accelerating the design of new and improved enzyme substrates. These frameworks often rely on computational methods, such as molecular docking and molecular dynamics simulations, to model the binding of a substrate to an enzyme's active site. researchgate.netnih.gov

Molecular docking can predict the preferred binding orientation of a substrate, while molecular dynamics simulations can provide insights into the dynamic changes that occur during the binding process. nih.govmdpi.com These methods can be used to identify key amino acid residues in the enzyme's active site that are involved in substrate binding and catalysis. researchgate.net For instance, studies on ornithine aminotransferase have used computational modeling to understand how specific residues influence substrate binding and catalytic activity. nih.gov

Recent advancements in artificial intelligence, particularly deep learning, are also being applied to predict enzyme-substrate interactions. arxiv.orgbiorxiv.org These models can learn complex patterns from large datasets of known enzyme-substrate interactions and then use this knowledge to predict new interactions. A unified framework called OmniESI, for example, uses progressive conditional deep learning to predict enzyme-substrate interactions across various tasks. arxiv.org As these theoretical frameworks become more accurate and predictive, they will play an increasingly important role in the rational design of novel fluorogenic substrates like H-Orn-AMC.

Q & A

Q. How does the crystalline structure of this compound influence its reactivity in enzymatic assays?

- Methodological Answer: X-ray crystallography (e.g., single-crystal analysis) reveals hydrogen-bonding networks and ionic interactions between the protonated amine and chloride ions. These structural features affect solubility, dissolution kinetics, and interaction with enzymatic active sites. For instance, strong ionic lattices may reduce bioavailability, requiring pre-solubilization in buffered solutions (pH 7.4) to mimic physiological conditions. Refer to crystallographic data (space group, unit cell parameters) to correlate structure with functional performance in assays .

Q. How can researchers resolve contradictions in hydrolysis data for this compound under different pH conditions?

- Methodological Answer: Contradictions often arise from varying buffer compositions or ionic strengths. Use a standardized buffer system (e.g., phosphate or Tris-HCl) to maintain consistent pH (4–9). Monitor hydrolysis via time-resolved NMR or fluorescence spectroscopy (if AMC is a fluorophore). Quantify hydrolyzed products (e.g., free AMC) and apply kinetic modeling (first-order kinetics) to compare degradation rates. Control temperature (±0.5°C) and exclude light to minimize confounding variables .

Q. What advanced analytical techniques validate the quantification of this compound in complex biological matrices?

- Methodological Answer: Employ LC-MS/MS with isotopic internal standards (e.g., deuterated H-Orn-AMC) for high specificity. Optimize mass transitions (Q1/Q3) to avoid matrix interference. For ion-pairing in negative-ion mode, use additives like heptafluorobutyric acid. Validate methods per ICH guidelines: assess linearity (R² >0.99), LOD/LOQ (ng/mL range), and recovery rates (85–115%). Cross-validate with orthogonal methods like capillary electrophoresis or fluorescence polarization .

Methodological Notes

- Data Contradictions: When structural or kinetic data conflict, cross-reference multiple techniques (e.g., XRD for structure, NMR for dynamics) and consult phase diagrams to identify polymorphic variations .

- Experimental Design: For hydrolysis studies, include controls with free AMC to differentiate salt-specific degradation from general fluorophore instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.